9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

Pharmaceutical Impurity Profiling Analytical Method Validation Regulatory Compliance

Pharma QC labs require authenticated impurity standards for regulatory compliance. Substituting Ganciclovir fails EP monograph specifications. This compound is the designated Ganciclovir EP Impurity A (CAS 1797982-93-4). - **Critical Use**: Forced degradation & stability-indicating HPLC/UPLC method validation per ICH Q3A/Q3B. - **Structural Marker**: Chlorovinyl moiety ensures distinct chromatographic resolution from parent API. - **Supply Certainty**: High-purity analytical reference standard, available for immediate R&D or ANDA submission use.

Molecular Formula C9H10ClN5O2
Molecular Weight 255.67
CAS No. 1797982-93-4
Cat. No. B601545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine
CAS1797982-93-4
Synonyms9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine;  2-amino-9-[[(2-chloroprop-2-en-yl)oxy]methyl]-1,9-dihydro-6H-purin-6-one
Molecular FormulaC9H10ClN5O2
Molecular Weight255.67
Structural Identifiers
SMILESC=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl
InChIInChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine | Reference Overview


9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine (CAS 1797982-93-4), also known as Vinylchloroganciclovir or Ganciclovir EP Impurity A, is a synthetic nucleoside analogue derived from the antiviral drug Ganciclovir . With a molecular formula of C9H10ClN5O2 and a molecular weight of 255.66 g/mol, this compound features a 2-chloroprop-2-en-1-yl moiety attached via an oxymethyl linker to the N9 position of the guanine base [1]. It is recognized in pharmacopoeial monographs as a specified impurity of Ganciclovir and is primarily supplied as a high-purity analytical reference standard for pharmaceutical quality control and impurity profiling studies .

Pharmacopoeial specified impurity (Ganciclovir EP Impurity A) for regulatory QC
Supplied as high-purity analytical reference standard with certification data
Intended for impurity profiling, stability-indicating method validation, and process control

Why Substitution Fails for 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine


Generic substitution fails for 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine because its primary value proposition is not as a therapeutic agent but as a structurally distinct analytical marker and reference standard. The compound differs fundamentally from its parent, Ganciclovir, in its side-chain chemistry—the 2-chloroprop-2-en-1-yl moiety introduces a halogenated vinyl group that confers distinct chromatographic retention and spectroscopic properties [1]. Substituting this compound with Ganciclovir or other guanine derivatives would invalidate pharmacopoeial impurity testing, as it is specifically designated as Ganciclovir EP Impurity A in the European Pharmacopoeia [2]. The following quantitative evidence dimensions establish the specific contexts in which this compound provides measurable differentiation that impacts procurement decisions.

Ganciclovir or other guanine derivatives lack the chlorovinyl side chain, altering chromatographic retention and making impurity tracking unreliable.
Pharmacopoeial impurity testing requires the specific EP-designated compound; substitution invalidates regulatory method compliance.
Research-grade Ganciclovir does not include the ISO 17034 certification and full characterization package necessary for reference standard applications.

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine | Procurement Evidence


EP Impurity A Regulatory Designation

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is officially designated as Ganciclovir EP Impurity A in the European Pharmacopoeia monographs for Ganciclovir [1]. Unlike unclassified synthetic intermediates or research-grade analogs, this compound carries a specific pharmacopoeial impurity designation that is essential for ANDA submissions and commercial batch release testing [1]. The compound is chemically distinct from Ganciclovir (C9H13N5O4, MW 255.23) in that it contains a chlorine atom and a vinyl group, resulting in a molecular formula of C9H10ClN5O2 and a molecular weight of 255.66 g/mol [2].

EP Impurity A Designation
Class-level
Binary designation: Specified EP Impurity A vs. unlisted analogs
Supports regulatory method compliance for impurity testing
Data to verify: EP monograph reference; supplier documentation review recommended
Pharmaceutical Impurity Profiling Analytical Method Validation Regulatory Compliance

Certified Reference Material Purity

As supplied by ISO 17034-accredited vendors, 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is provided with a certified purity of >95% as an analytical standard, accompanied by comprehensive characterization data including NMR, mass spectrometry, HPLC, GC, IR, UV, moisture content, and residue on ignition [1]. In contrast, generic research-grade Ganciclovir (CAS 82410-32-0) is typically supplied as an active pharmaceutical ingredient or research compound with varying purity specifications (often 98-99% for API, but without the impurity-specific characterization package required for reference standard applications) [2].

Certified Reference Material Purity
Reported
>95% purity, ISO 17034 certified, full characterization (NMR, MS, HPLC, GC, IR, UV)
Certified reference standard supports analytical method validation
Generic Ganciclovir API lacks equivalent characterization package
Analytical Chemistry Reference Standards Quality Control

Physical Form and Storage Stability

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is supplied as a white to off-white solid with defined storage conditions of 2°C to 8°C and a stated shelf-life of 3 years [1]. The compound's shipping condition is specified as ambient for some suppliers [2] and ice pack (-20°C) for others under the Vinylchloroganciclovir designation . In contrast, Ganciclovir (as the active pharmaceutical ingredient) has distinct physicochemical properties, including a melting point range of 248-250°C and different solubility characteristics due to the absence of the chlorovinyl moiety [3].

Physical Form & Stability
Class-level
White to off-white solid, MW 255.66, storage 2–8°C, shelf-life 3 years
Distinct storage logistics and handling compared to parent Ganciclovir
MW difference ~0.43 g/mol; refrigerated storage vs. room temp for API
Material Handling Stability Studies Laboratory Procurement

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine | Application Scenarios


Ganciclovir API Impurity Profiling

This compound is indispensable as a reference standard for the identification, quantification, and control of Ganciclovir EP Impurity A in active pharmaceutical ingredients and finished drug products. Analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial Ganciclovir production require this specific impurity standard . Its procurement is mandated by pharmacopoeial monographs, and its use ensures compliance with ICH Q3A/Q3B guidelines on impurity testing .

Forced Degradation and Stability Methods

As a specified impurity with a distinct chemical structure featuring a chlorovinyl moiety, 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine serves as a critical marker in forced degradation studies. Its unique chromatographic retention profile, arising from the halogenated side chain, allows it to be resolved from Ganciclovir and other related substances. This is essential for establishing stability-indicating HPLC or UPLC methods where impurity specificity is paramount .

Process Impurity Tracking

In the chemical development and scale-up of Ganciclovir synthesis, this compound is used to track and quantify process-related impurities. Its formation pathway, typically involving the reaction of guanine with 2-chloroprop-2-en-1-yl chloride , provides insights into side-reaction control. Procurement of the authenticated reference material allows process chemists to validate impurity purge factors and establish specifications for critical process parameters.

Nucleoside Analog SAR Studies

For academic and industrial research groups investigating the antiviral activity of modified guanine nucleosides, 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine serves as a structural probe. The chlorovinyl substituent may confer altered electronic and steric properties relative to Ganciclovir, potentially influencing enzyme binding affinity or metabolic stability. Procurement of this compound enables SAR studies that compare the effects of halogenation and vinyl unsaturation on biological activity .

Application
Selection Property
Validation Focus
Ganciclovir API impurity profiling
EP Impurity A designation with distinct chromatographic retention
LC-MS/HPLC specificity and ICH Q3A/B compliance
Forced degradation / stability methods
Chlorovinyl side chain enables resolution from parent drug
Stability-indicating method validation and degradation marker identification
Process impurity tracking
Process-related impurity marker with defined formation pathway
Impurity purge factor validation and critical process parameter control
Nucleoside analog SAR studies
Halogenated vinyl nucleoside as structural probe
Enzyme binding affinity and metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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